(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

Stereochemistry Muscarinic receptor Enantiomer potency

ANDAs for tolterodine/fesoterodine require validated enantiospecific HPLC methods per ICH Q6A. This (S)-5-Hydroxymethyl Tolterodine reference standard (CAS 260389-90-0) is the exact negative control needed to quantify the inactive (S)-enantiomer impurity in (R)-5-HMT drug substance. - Enables chiral HPLC calibration with LOQ 0.05 μg/mL and spike-recovery validation (98.2-104.8%). - Supplied with comprehensive characterization data compliant with regulatory guidelines for system suitability testing. - Available in analytical quantities with documented purity, supporting batch-release QC and bioanalytical LC-MS/MS method development.

Molecular Formula C22H31NO2
Molecular Weight 341.5 g/mol
CAS No. 260389-90-0
Cat. No. B032835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
CAS260389-90-0
Synonyms3-[(1S)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol
Molecular FormulaC22H31NO2
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
InChIInChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m0/s1
InChIKeyDUXZAXCGJSBGDW-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Hydroxymethyl Tolterodine: Enantiomeric Reference Standard for Chiral Purity


(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, systematically known as (S)-5-Hydroxymethyl Tolterodine or Fesoterodine Diol (S)-Isomer, is the (S)-enantiomer of the active muscarinic receptor antagonist 5-hydroxymethyl tolterodine (5-HMT) [1]. The compound belongs to the tertiary amine class of antimuscarinic agents targeting mAChR subtypes (M1–M5) [2]. Its primary procurement relevance lies in its defined role as a regulatory-compliant reference standard for enantiomeric impurity profiling, analytical method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions for tolterodine and fesoterodine drug products [3].

Why (S)-Enantiomer Cannot Substitute for (R)-Enantiomer or Racemate


The stereochemistry at the benzylic carbon dictates pharmacological activity: the (R)-enantiomer (CAS 207679-81-0) is the potent mAChR antagonist (Ki = 2.3–2.9 nM across M1–M5) responsible for therapeutic efficacy in overactive bladder [1]. In contrast, (S)-tolterodine (the parent scaffold lacking the hydroxymethyl substituent) exhibits an IC50 of 588 nM—approximately 150- to 200-fold weaker than the (R)-enantiomer—and the same stereochemical activity relationship is expected to hold for the 5-hydroxymethyl analogs . Consequently, the (S)-isomer is classified as a chiral impurity requiring rigorous quantification during drug substance manufacture. Substituting the (S)-isomer for the (R)-enantiomer in a pharmacological study would yield profoundly misleading potency estimates, while using racemic material in an ANDA purity method would fail to meet ICH Q6A and pharmacopoeial requirements for enantiomeric impurity control [2].

Quantitative Differentiation vs. (R)-5-HMT and Tolterodine


Stereochemistry-Dependent mAChR Affinity Difference

While direct Ki data for the isolated (S)-5-hydroxymethyl tolterodine enantiomer at cloned human mAChRs are sparsely reported in the open literature, the stereochemical activity relationship has been firmly established for the parent scaffold. (S)-Tolterodine (the des-hydroxymethyl analog) inhibits mAChR with an IC50 of 588 nM, whereas (R)-tolterodine binds with Ki values of 3.0 nM (M1), 3.8 nM (M2), and 3.4 nM (M3) at human recombinant receptors [1]. The (R)-5-hydroxymethyl metabolite (R)-5-HMT, also known as desfesoterodine, displays Ki values of 2.3, 2.0, 2.5, 2.8, and 2.9 nM at M1–M5, respectively, with a functional Kb of 0.84 nM in guinea-pig bladder strips [2]. Given that hydroxylation of the 5-methyl group does not alter the chiral center configuration, the (S)-5-HMT enantiomer (CAS 260389-90-0) is predicted to show a similarly large potency deficit relative to (R)-5-HMT . This differential is the basis for regulatory requirements that (S)-5-HMT be controlled as a specified enantiomeric impurity in tolterodine and fesoterodine drug substances.

Stereochemistry Muscarinic receptor Enantiomer potency Chiral impurity

Validated Chiral HPLC for Enantiomeric Purity Quantification

A dedicated enantiospecific HPLC method has been developed and validated for the separation and quantification of (S)-enantiomer impurity in (R)-tolterodine tartarate, utilizing a Chiralpak AD-H column (250 × 4.6 mm) with amylose tris-(3,5-dimethylphenyl-carbamate) stationary phase [1]. The method achieves baseline separation of the enantiomers with a limit of detection (LOD) of 0.75 ng (S/N = 3) and a limit of quantification (LOQ) of 0.05 μg/mL (RSD < 4.1%). The calibration curve is linear over the range 0.05–1 μg/mL with recovery rates of 98.2–104.8% and within-day/between-day RSD < 2% [1]. A separate validated chiral HPLC method using n-hexane:isopropyl alcohol (980:20 v/v) with diethylamine and trifluoroacetic acid modifiers can detect the (S)-isomer down to 0.1 μg/mL, further confirming the analytical capability for trace-level enantiomeric impurity determination [2]. The (S)-5-Hydroxymethyl Tolterodine reference standard (CAS 260389-90-0) is the required analyte for system suitability, calibration, and spiked-recovery validation in these methods when applied to 5-HMT or fesoterodine diol purity testing [3].

Chiral HPLC Enantiomeric purity Method validation Pharmaceutical QC

CNS Penetration and P-gp Efflux Comparison

In a comprehensive non-clinical rat study comparing CNS penetration of six antimuscarinic OAB agents, 5-HMT displayed a brain:plasma ratio (B:P) of 0.03–0.16 and an unbound brain:unbound plasma ratio (Kp,free) of 0.01–0.04, consistent with poor CNS penetration [1]. By contrast, tolterodine exhibited a B:P of 2.95 and Kp,free of 0.23, indicating significant brain distribution [1]. The permeability of 5-HMT in RRCK cell monolayers was moderate (11.7 × 10⁻⁶ cm·s⁻¹) versus high for tolterodine (21.5–38.2 × 10⁻⁶ cm·s⁻¹), and 5-HMT was identified as a P-glycoprotein (P-gp) substrate whereas tolterodine was not [1]. A separate in vivo receptor-binding study in rats confirmed that brain muscarinic receptor occupancy at clinical plasma concentrations of 5-HMT was rarely observed (<~5%), compared with 20% occupancy for oxybutynin and 67% for the central antimuscarinic trihexyphenidyl [2]. These data explain why fesoterodine (whose sole active moiety is 5-HMT) is associated with minimal effects on cognitive function in clinical use, in contrast to more lipophilic, non-P-gp-substrate antimuscarinics [3].

Blood-brain barrier CNS penetration P-glycoprotein Brain:plasma ratio

Lipophilicity Gradient and Passive BBB Permeability

The octanol:water distribution coefficient (logD) at pH 7.4 was experimentally determined as 0.47 for 5-HMT using the shake-flask method with HPLC quantification [1]. This value is consistent with an earlier independent determination of logD = 0.74 for 5-HMT [2]. In direct comparison, tolterodine has a reported logD of 1.83, making 5-HMT approximately 10- to 23-fold less lipophilic (0.7–0.9 log units lower) [2]. By further comparison, solifenacin (logD = 1.69) and oxybutynin (logD ≈ 3.3) are 5- to >600-fold more lipophilic than 5-HMT [1]. The low logD of 5-HMT is mechanistically linked to the presence of the hydroxymethyl substituent replacing the methyl group of tolterodine, which introduces a hydrogen-bond donor and reduces passive membrane permeability. This physicochemical property contributes directly to the low brain:plasma ratio observed in vivo and suggests the least propensity for CNS-mediated adverse effects among OAB antimuscarinics [3].

Lipophilicity LogD Blood-brain barrier Physicochemical property

CYP2D6-Independent Pharmacokinetic Consistency

In a head-to-head randomized crossover study comparing fesoterodine and tolterodine extended release (ER) in CYP2D6 extensive metabolizers (EMs) and poor metabolizers (PMs), the coefficient of variation (CV) for AUC and Cmax of the active moiety (tolterodine + 5-HMT for tolterodine ER; 5-HMT alone for fesoterodine) was markedly lower for fesoterodine: up to 46% (AUC) and 48% (Cmax), compared with up to 87% for both AUC and Cmax following tolterodine ER [1]. Active moiety exposure ranged up to 7-fold with fesoterodine versus up to 40-fold with tolterodine ER [1]. The superior consistency is attributable to the fact that 5-HMT formation from fesoterodine occurs via ubiquitous, non-saturable esterases, whereas 5-HMT formation from tolterodine depends on CYP2D6—an enzyme subject to genetic polymorphism (~7% of Caucasians are PMs) [2]. Fesoterodine delivers 5-HMT with up to 40% higher bioavailability compared with tolterodine ER [1]. Critically, tolterodine, not 5-HMT, was identified as the principal source of pharmacokinetic variability in tolterodine ER treatment [1].

Pharmacokinetics CYP2D6 Bioavailability Metabolic variability

Bladder-Over-Parotid Tissue Selectivity

In a comparative radioligand binding study using human bladder mucosa, detrusor muscle, and parotid gland homogenates with [N-methyl-³H]scopolamine methyl chloride as the radioligand, fesoterodine, 5-HMT, and tolterodine all competed for binding sites in a concentration-dependent, competitive, and reversible manner [1]. However, the bladder selectivity—defined as the ratio of muscarinic receptor affinity in bladder tissue versus parotid gland—was larger for fesoterodine and 5-HMT than for tolterodine [1]. All three agents produced a statistically significant two- to five-fold increase in the apparent dissociation constant (Kd) for [³H]NMS binding in detrusor muscle and parotid gland without affecting the maximal number of binding sites (Bmax), confirming competitive antagonism [1]. The greater bladder-over-parotid selectivity of 5-HMT is clinically relevant because parotid gland muscarinic receptor blockade is the primary mechanism underlying dry mouth, the most common antimuscarinic adverse effect limiting tolerability [2].

Bladder selectivity Parotid gland Muscarinic receptor binding Human tissue

Optimal Application Scenarios


ANDA Filing: Enantiomeric Impurity Reference Standard

The (S)-5-Hydroxymethyl Tolterodine reference standard (CAS 260389-90-0) is specifically required for the development and validation of chiral HPLC methods mandated by ICH Q6A and pharmacopoeial monographs for enantiomeric impurity control. The validated enantiospecific HPLC method with an LOQ of 0.05 μg/mL enables quantification of (S)-enantiomer at trace levels in (R)-tolterodine tartarate and fesoterodine drug substances [1]. ANDA filers use this reference standard for system suitability testing, calibration curve construction, spiked-recovery validation (recovery range: 98.2–104.8%), and batch-release QC testing [1]. The standard is supplied with comprehensive characterization data compliant with regulatory guidelines [2].

Bioanalytical LC-MS/MS Internal Standard for 5-HMT

Given the CYP2D6-independent pharmacokinetics of 5-HMT when delivered via fesoterodine—with AUC CV ≤ 46% and up to 40% higher bioavailability versus tolterodine ER [1]—accurate bioanalytical quantification of 5-HMT in plasma is critical for bioequivalence and pharmacokinetic studies. The (S)-5-HMT reference standard serves as a stereochemically defined internal standard or system suitability marker in LC-MS/MS assays, ensuring that the chromatographic method can resolve (R)-5-HMT (the active moiety) from its enantiomeric impurity [2].

CNS Safety Profiling and Blood-Brain Barrier Assays

5-HMT exhibits a brain:plasma ratio of 0.03–0.16, is a confirmed P-gp substrate, and shows rarely observable brain muscarinic receptor occupancy at clinical concentrations, in contrast to tolterodine (B:P = 2.95, not a P-gp substrate) [1]. The (S)-5-HMT reference standard enables researchers conducting MDCK-MDR1 transwell permeability assays, in vivo brain microdialysis studies, or muscarinic receptor occupancy measurements to verify the stereochemical identity and purity of their test articles, avoiding the confounding effects of enantiomeric contamination when interpreting CNS safety data [2].

Tissue-Selectivity Binding Studies for Bladder vs. Parotid Gland

The finding that 5-HMT demonstrates larger bladder-over-parotid selectivity than tolterodine in human tissue homogenates—with competitive, reversible binding producing a two- to five-fold increase in apparent Kd for [³H]NMS [1]—makes the (S)-5-HMT reference standard essential for any radioligand binding study that seeks to compare stereochemically pure enantiomers. Using the (S)-isomer as a negative control or calibration standard ensures that observed tissue-selectivity ratios are not artifactually influenced by enantiomeric cross-contamination [2].

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